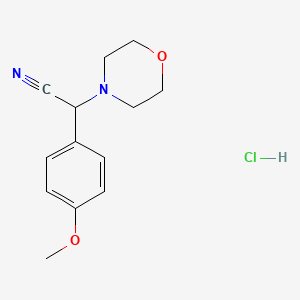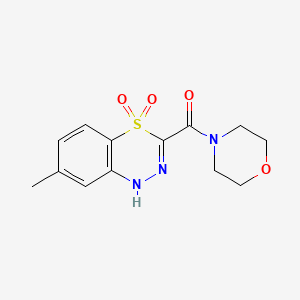
4-Hidroxi-7-metoxI-1H-quinolin-2-ona
Descripción general
Descripción
“4-Hydroxy-7-methoxy-1H-quinolin-2-one” is a compound with the empirical formula C10H9NO3 . It is part of the 4-Hydroxy-2-quinolones class of compounds, which are known for their interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-quinolones, including “4-Hydroxy-7-methoxy-1H-quinolin-2-one”, has been the subject of many publications . These compounds are synthesized from easily available quinoline-N-oxides . This photocatalytic method is highly atom economical, with low catalyst loading, high yield, and no undesirable by-product .Molecular Structure Analysis
The molecular weight of “4-Hydroxy-7-methoxy-1H-quinolin-2-one” is 191.18 . The SMILES string representation of this compound is OC(C1=CC=C(C=C1N2)OC)=CC2=O .Chemical Reactions Analysis
4-Hydroxy-2-quinolones, including “4-Hydroxy-7-methoxy-1H-quinolin-2-one”, are used in the synthesis of related four-membered to seven-membered heterocycles . These compounds show unique biological activities .Physical And Chemical Properties Analysis
The compound “4-Hydroxy-7-methoxy-1H-quinolin-2-one” is a solid . Its predicted density is 1.355±0.06 g/cm3 . The melting point is around 339-340 °C, and the predicted boiling point is 429.5±45.0 °C .Aplicaciones Científicas De Investigación
He realizado búsquedas para encontrar aplicaciones de investigación científica detalladas para 4-Hidroxi-7-metoxI-1H-quinolin-2-ona, pero desafortunadamente, la información disponible no proporciona un análisis exhaustivo de las aplicaciones únicas en varios campos. Las fuentes principalmente enumeran el compuesto con sus propiedades y hojas de datos de seguridad, sin aplicaciones específicas .
Para un análisis exhaustivo, los investigadores suelen consultar documentos revisados por pares, documentos técnicos y patentes relacionados con el compuesto. Estas fuentes pueden proporcionar información sobre cómo se está utilizando This compound en la investigación científica actual, incluidos los posibles usos terapéuticos como sugieren algunas patentes .
Safety and Hazards
Direcciones Futuras
The interesting pharmaceutical and biological activities of 4-Hydroxy-2-quinolones make them valuable in drug research and development . Therefore, it is expected that more research will be conducted on these compounds, including “4-Hydroxy-7-methoxy-1H-quinolin-2-one”, to explore their potential applications in medicine.
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-7-methoxy-1H-quinolin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as tyrosinase, which is involved in the oxidation of phenolic compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to significant changes in biochemical pathways .
Cellular Effects
The effects of 4-Hydroxy-7-methoxy-1H-quinolin-2-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state .
Molecular Mechanism
At the molecular level, 4-Hydroxy-7-methoxy-1H-quinolin-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7-methoxy-1H-quinolin-2-one have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Hydroxy-7-methoxy-1H-quinolin-2-one can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-7-methoxy-1H-quinolin-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic and cause adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
4-Hydroxy-7-methoxy-1H-quinolin-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of various metabolites, thereby affecting overall cellular metabolism. Its interactions with enzymes such as cytochrome P450 can lead to changes in the metabolism of other compounds .
Transport and Distribution
Within cells and tissues, 4-Hydroxy-7-methoxy-1H-quinolin-2-one is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The distribution of this compound can influence its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 4-Hydroxy-7-methoxy-1H-quinolin-2-one is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its interactions with other biomolecules and its overall function within the cell .
Propiedades
IUPAC Name |
4-hydroxy-7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKOLGTLOFEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716066 | |
| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27037-34-9 | |
| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the demethyl-cyclization reaction involving 3-(2,4-dimethoxyphenyl)-4-hydroxy-7-methoxy-1H-quinolin-2-one (IV) in the synthesis of benzofuroquinolines?
A1: The demethyl-cyclization of compound IV is a crucial step in the synthesis of two specific dihydroxybenzofuroquinolinones: 3,9-dihydroxy-5H-benzofuro[3,2-c]quinolin-6-one (V) and 3,8-dihydroxy-6H-benzofuro[2,3-b]quinolin-11-one (VI) []. This reaction, likely removing methyl groups and forming the fused ring structure, highlights the role of compound IV as a versatile precursor in generating diverse benzofuroquinoline derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



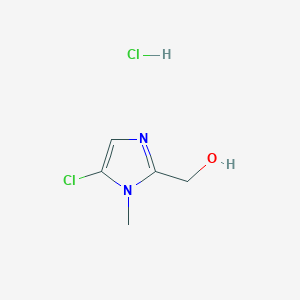
![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)
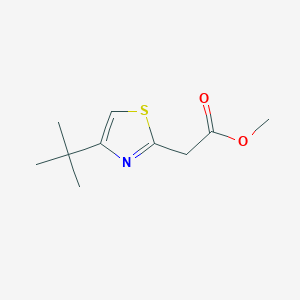
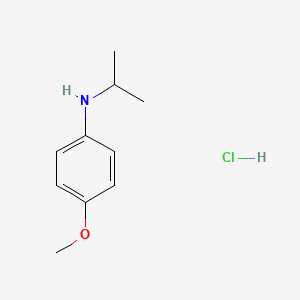
![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)

